Terconazole-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

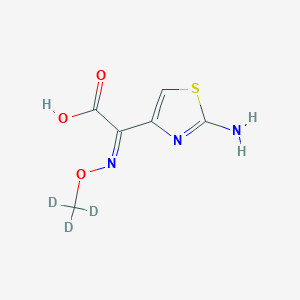

Terconazole-d4, also known as this compound, is a useful research compound. Its molecular formula is C₂₆H₂₇D₄Cl₂N₅O₃ and its molecular weight is 536.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Médicament antifongique

Le terconazole est principalement connu comme un médicament antifongique azolé {svg_1}. Il est utilisé pour traiter les infections fongiques, en particulier celles causées par des espèces de Candida {svg_2}.

2. Amélioration de la cytotoxicité dans les cellules cancéreuses résistantes traitées par des médicaments antimitotiques Des recherches récentes ont montré que le terconazole peut augmenter la cytotoxicité dans les cellules cancéreuses résistantes traitées par des médicaments antimitotiques {svg_3}. Plus précisément, il a été constaté qu'il augmentait la cytotoxicité dans les cellules cancéreuses KBV20C résistantes aux médicaments surexprimant la glycoprotéine P (P-gp) traitées par la vincristine (VIC) {svg_4}.

3. Induction de l'arrêt du cycle cellulaire dans les cellules cancéreuses Le terconazole a été trouvé pour induire l'arrêt du cycle cellulaire dans les cellules cancéreuses résistantes surexprimant la P-gp {svg_5}. Cela signifie qu'il peut empêcher les cellules de se diviser et de se développer, ce qui est une étape cruciale dans le traitement du cancer {svg_6}.

Augmentation de l'apoptose dans les cellules cancéreuses

En plus d'induire l'arrêt du cycle cellulaire, le terconazole a également été trouvé pour augmenter l'apoptose dans les cellules cancéreuses {svg_7}. L'apoptose est un processus de mort cellulaire programmée, et l'induction de ce processus dans les cellules cancéreuses peut aider à arrêter la propagation de la maladie {svg_8}.

Inhibition de la glycoprotéine P (P-gp)

Le terconazole a été trouvé pour présenter une activité inhibitrice de la P-gp {svg_9}. La P-gp est une protéine qui pompe les substances étrangères hors des cellules, et elle est souvent surexprimée dans les cellules cancéreuses résistantes aux médicaments {svg_10}. En inhibant la P-gp, le terconazole peut aider à augmenter l'efficacité d'autres médicaments anticancéreux {svg_11}.

Utilisation potentielle en thérapie combinée

En raison de sa capacité à améliorer la cytotoxicité des médicaments antimitotiques et à inhiber la P-gp, le terconazole pourrait potentiellement être utilisé en association avec d'autres médicaments anticancéreux pour traiter les cancers résistants surexprimant la P-gp {svg_12}. Cela pourrait aider à augmenter l'efficacité du traitement du cancer et à surmonter la résistance aux médicaments {svg_13}.

Mécanisme D'action

Target of Action

Terconazole-d4, a deuterium-labeled variant of Terconazole , primarily targets the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key sterol in most pathogenic fungi .

Mode of Action

This compound exerts its antifungal activity by disrupting the normal fungal cell membrane permeability . It inhibits the cytochrome P450 14-alpha-demethylase in susceptible fungi, leading to the accumulation of lanosterol and other methylated sterols and a decrease in ergosterol concentration . The depletion of ergosterol disrupts the structure and function of the fungal cell membrane, leading to a decrease or inhibition of fungal growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the enzyme lanosterol 14-alpha-demethylase, this compound prevents the conversion of lanosterol to ergosterol . This results in an increase in membrane permeability and altered membrane enzyme activity , disrupting the normal functioning of the fungal cell.

Pharmacokinetics

Approximately 5–16% of Terconazole administered intravaginally is absorbed into the systemic circulation . In normal healthy volunteers, mean peak serum Terconazole levels of 0.01 mg/ml were measured at 7 hours after administration . Peak levels are similar after multiple dosing, and in women with vaginitis . Systemically absorbed drug is rapidly metabolized by the liver and excreted in the urine and feces .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the fungal cell membrane and inhibition of fungal growth . By depleting ergosterol in the fungal membrane, this compound disrupts the structure and many functions of the fungal membrane . This leads to an increase in membrane permeability and altered membrane enzyme activity , ultimately inhibiting fungal growth.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Terconazole-d4 plays a significant role in inhibiting the growth of fungal cells by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes. This compound interacts with the enzyme lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .

Cellular Effects

This compound affects various types of cells, particularly fungal cells, by inhibiting their growth and proliferation. It influences cell function by disrupting the synthesis of ergosterol, which is vital for maintaining cell membrane integrity. This disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately cell death. Additionally, this compound may impact cell signaling pathways and gene expression related to ergosterol synthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the heme iron of the enzyme lanosterol 14α-demethylase. This binding inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol. The inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and a decrease in ergosterol levels, which compromises the fungal cell membrane’s integrity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under various conditions, but it may degrade under acidic and oxidative conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent inhibition of fungal growth and prolonged disruption of cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits fungal growth without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including liver damage and alterations in normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired antifungal activity without causing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to sterol synthesis. It interacts with the enzyme lanosterol 14α-demethylase, inhibiting its activity and disrupting the conversion of lanosterol to ergosterol. This inhibition affects the overall metabolic flux of sterol intermediates and leads to changes in metabolite levels within the fungal cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. It may interact with specific transporters or binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in fungal cell membranes, where it exerts its antifungal effects by disrupting membrane integrity .

Subcellular Localization

This compound is primarily localized in the fungal cell membrane, where it targets the enzyme lanosterol 14α-demethylase. This localization is crucial for its activity, as it allows the compound to effectively inhibit the enzyme and disrupt ergosterol synthesis. Post-translational modifications or targeting signals may direct this compound to specific compartments within the fungal cells .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Terconazole-d4 involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The key steps in the synthesis pathway include the synthesis of the deuterated precursor compound and the subsequent coupling reaction to form Terconazole-d4.", "Starting Materials": [ "Deuterated benzaldehyde", "Deuterated 2-nitropropane", "Deuterated 2,4-dichlorobenzyl chloride", "Deuterated 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone", "Deuterated 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol", "Deuterated sodium borohydride", "Deuterated hydrochloric acid", "Deuterated sodium hydroxide", "Deuterated acetic acid", "Deuterated triethylamine", "Deuterated chloroform", "Deuterated methanol", "Deuterated water" ], "Reaction": [ "Step 1: Synthesis of deuterated precursor compound", "a. Deuterated benzaldehyde is reacted with deuterated 2-nitropropane in the presence of deuterated sodium borohydride to form deuterated 2-methyl-2-nitro-1-phenylethanol.", "b. Deuterated 2-methyl-2-nitro-1-phenylethanol is then reacted with deuterated 2,4-dichlorobenzyl chloride in the presence of deuterated triethylamine to form deuterated 1-(2,4-dichlorobenzyl)-2-(2-methyl-2-nitro-1-phenylethoxy)ethane.", "Step 2: Coupling reaction to form Terconazole-d4", "a. Deuterated 1-(2,4-dichlorobenzyl)-2-(2-methyl-2-nitro-1-phenylethoxy)ethane is reacted with deuterated 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone in the presence of deuterated sodium hydroxide to form deuterated Terconazole-d4.", "b. The final product is purified using a combination of deuterated chloroform, deuterated methanol, and deuterated water." ] } | |

Numéro CAS |

1398065-50-3 |

Formule moléculaire |

C₂₆H₂₇D₄Cl₂N₅O₃ |

Poids moléculaire |

536.49 |

Synonymes |

(±)-Terconazole-d4; Fungistat-d4; Gyno-Terazol-d4; NSC 331942-d4; R 42470-d4; Terazol-d4; Terazol Cream & Suppositories-d4; Tercospor-d4; Termayazole-d4; Triaconazole-d4; cis-1-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.